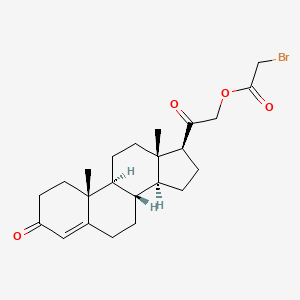

21-Bromoacetoxyprogesterone

Beschreibung

Historical Development of Affinity Labeling Techniques in Hormone Research

The concept of affinity labeling emerged as a pivotal strategy in biochemistry to bridge the gap between understanding a protein's function and identifying the specific amino acid residues responsible for that function. oup.com The technique was conceived as a two-step process: first, a molecule is designed to mimic a natural ligand (like a hormone or substrate) to ensure it binds specifically and reversibly to the target protein's active site. oup.comwikipedia.orgtaylorandfrancis.com Second, this molecule carries a latent, weakly reactive chemical group that, once the label is correctly positioned within the binding pocket, reacts to form a permanent covalent bond with a nearby amino acid. oup.comwikipedia.org

In the field of hormone research, this approach proved revolutionary. Early studies in the late 1950s and 1960s used radiolabeled hormones to demonstrate that specific tissues and cells contained "receptors" that would selectively bind and retain steroid hormones. nih.gov However, identifying these receptor proteins and mapping their hormone-binding domains was a significant challenge. Affinity labeling provided a direct method to achieve this. archive.org By using a hormone derivative containing a reactive group, such as an α-haloketone or a photo-activated group, researchers could permanently tag the receptor protein. usp.bruwaterloo.caacs.org This covalent linkage allowed for the isolation of the receptor-ligand complex and subsequent analysis to pinpoint the exact location of the hormone binding site on the protein, a crucial step that paved the way for the cloning of steroid and thyroid hormone receptors. oup.comarchive.org

Chemical Structure and Reactivity Profile of 21-Bromoacetoxyprogesterone

The structure of this compound is key to its function. It consists of the classic four-ring progesterone (B1679170) backbone, which gives it the ability to be recognized and specifically bound by proteins that normally interact with progesterone or structurally similar steroids. ontosight.ai The crucial modification is the attachment of a bromoacetoxy group (-O-C(=O)-CH₂Br) at the carbon-21 position of the steroid's side chain. ontosight.ai

This bromoacetoxy group makes the molecule an effective alkylating agent. It belongs to the functional class of α-haloketones (or more accurately, an ester derivative which behaves similarly). wikipedia.orgnih.gov The high electronegativity of the bromine atom and the adjacent carbonyl group creates a strong dipole, making the α-carbon (the CH₂ group) highly electrophilic and susceptible to nucleophilic attack. nih.gov Nucleophilic amino acid residues commonly found in the active sites of enzymes, such as histidine, cysteine, and methionine, can attack this electrophilic carbon. semanticscholar.orgresearchgate.net In this reaction, the bromine atom acts as a good leaving group, resulting in the formation of a stable, covalent bond between the steroid and the amino acid residue. This irreversible alkylation is the chemical basis for its utility as an affinity label. nih.gov

Rationale for Utilizing this compound in Mechanistic Biochemical Investigations

The use of this compound and its analogs in biochemical research is founded on a powerful dual-function design that allows for highly specific and permanent modification of target proteins. ontosight.aioup.com

The primary rationale involves combining specificity with irreversible inactivation:

Specificity of Binding : The progesterone core of the molecule acts as a "homing device," directing the compound with high affinity to the specific binding pockets of steroid receptors or the active sites of steroid-metabolizing enzymes. ontosight.aiwikipedia.org This ensures that the reactive group is delivered precisely where it is needed, minimizing non-specific reactions with other proteins.

Irreversible Covalent Bonding : Once reversibly bound within the active site, the reactive bromoacetoxy group forms a permanent covalent bond with a nearby nucleophilic amino acid residue. ontosight.ainih.gov This irreversible binding effectively "traps" the inhibitor on the protein.

This mechanism allows researchers to:

Identify and Isolate Target Proteins : By using a radiolabeled version of the affinity label (e.g., with tritium (B154650) or carbon-14), scientists can specifically tag a target protein even in a complex mixture, such as a cell lysate. oup.comnih.gov This facilitates the purification and isolation of the protein of interest.

Map Active Site Topography : After the protein is labeled and isolated, it can be digested into smaller peptide fragments. The fragment containing the covalently attached steroid can then be sequenced, revealing which specific amino acid was modified. nih.gov This provides direct evidence of which residues constitute the active site, information that is critical for understanding catalytic mechanisms and for designing more specific drugs. oup.com

Study Enzyme Kinetics : The irreversible nature of the inhibition allows for detailed kinetic studies to determine the affinity of the inhibitor for the enzyme (Ki) and the rate of inactivation. nih.govnih.gov The ability of natural substrates or other inhibitors to protect the enzyme from inactivation by the affinity label can confirm that the labeling is indeed occurring at the active site. nih.gov

Overview of Key Biological Systems Targeted by this compound in Academic Studies

This compound and its isomers have been instrumental in characterizing several key enzymes and receptors within the realm of steroid biochemistry.

Human Progesterone Receptor: Early studies demonstrated that this compound, along with its 11α- and 16α- isomers, could effectively bind to the human uterine progesterone receptor. oup.comnih.gov Using a radiolabeled version of the compound, researchers showed that it covalently attached to a protein with a molecular weight corresponding to the progesterone receptor. This labeling was competitive, as it could be prevented by the presence of an excess of natural progesterone, confirming the specificity of the interaction. oup.com These findings were crucial in the initial characterization of the receptor protein. nih.gov

Hydroxysteroid Dehydrogenases (HSDs): A significant amount of research using bromoacetoxyprogesterones has focused on various hydroxysteroid dehydrogenases, enzymes critical for steroid synthesis and metabolism.

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme is involved in the metabolism of progesterone. Studies using various bromoacetoxyprogesterone analogs, such as the 16α- and 11α-isomers, have been used to probe the active site of 20α-HSD from different sources. researchgate.netnih.gov For example, 16α-bromoacetoxyprogesterone was shown to irreversibly inactivate human placental 20α-HSD by dicarboxylating a specific histidine residue within the active site. nih.gov Another study on the enzyme from Streptomyces hydrogenans found that 2α- and 11α-bromoacetoxyprogesterone each labeled a different methionine residue at the steroid binding site. researchgate.net

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme plays a role in inactivating steroid hormones. To investigate the part of its active site that binds the steroid side chain, researchers synthesized 21-bromoacetoxydesoxycorticosterone (BrDOC), a compound closely related to this compound. nih.gov This affinity label caused rapid, irreversible inactivation of the purified enzyme. Kinetic analysis revealed that BrDOC acted as a competitive inhibitor with a high affinity (Ki = 10 µM) for the enzyme. Protection experiments with the natural substrate confirmed that the labeling occurred at the active site. nih.gov

Table of Chemical Compounds

Structure

3D Structure

Eigenschaften

CAS-Nummer |

36049-51-1 |

|---|---|

Molekularformel |

C23H31BrO4 |

Molekulargewicht |

451.4 g/mol |

IUPAC-Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-bromoacetate |

InChI |

InChI=1S/C23H31BrO4/c1-22-9-7-15(25)11-14(22)3-4-16-17-5-6-19(20(26)13-28-21(27)12-24)23(17,2)10-8-18(16)22/h11,16-19H,3-10,12-13H2,1-2H3/t16-,17-,18-,19+,22-,23-/m0/s1 |

InChI-Schlüssel |

MTUSCDYDTPSRHE-XAFQUIJGSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)CBr)CCC4=CC(=O)CCC34C |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CBr)CCC4=CC(=O)CC[C@]34C |

Kanonische SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)CBr)CCC4=CC(=O)CCC34C |

Synonyme |

21-BRAP 21-bromoacetoxyprogesterone |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Physicochemical Characterization for Biochemical Research

Established Synthetic Routes for 21-Bromoacetoxyprogesterone and Related Analogs

The synthesis of this compound is typically achieved through the esterification of its hydroxylated precursor, 21-hydroxyprogesterone (also known as desoxycorticosterone). rupahealth.comnih.gov The core of the synthesis involves the reaction of the C21 primary alcohol with a bromoacetylating agent. A common laboratory method involves reacting 21-hydroxyprogesterone with bromoacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the ester bond. nih.gov

This general strategy has been successfully applied to create a variety of bromoacetoxy steroid analogs, demonstrating the versatility of the approach for generating specific molecular probes. mdpi.com For example, analogs such as 2α-bromoacetoxyprogesterone and 11α-bromoacetoxyprogesterone have been synthesized from their respective hydroxylated progesterone (B1679170) precursors. researchgate.net Similarly, 17β-bromoacetoxy-19-nortestosterone has been prepared by reacting 19-nortestosterone with bromoacetic acid and DCC. nih.gov These syntheses underscore a reliable chemical pathway to introduce the reactive bromoacetyl moiety at specific positions on the steroid skeleton, enabling the targeted exploration of different regions within steroid-binding sites.

Table 1: Overview of Synthetic Approaches for Bromoacetoxy Steroids

| Target Compound | Precursor Compound | Key Reagents | Reaction Type |

|---|---|---|---|

| This compound | 21-Hydroxyprogesterone | Bromoacetic Acid, Dicyclohexylcarbodiimide (DCC) | Esterification |

| 2α-Bromoacetoxyprogesterone | 2α-Hydroxyprogesterone | Bromoacetic Anhydride or Bromoacetyl Halide | Esterification |

| 11α-Bromoacetoxyprogesterone | 11α-Hydroxyprogesterone | Bromoacetic Anhydride or Bromoacetyl Halide | Esterification |

Preparation of Radiosynthesized this compound for Tracer Studies

For use in tracer studies, such as quantitative receptor binding assays and metabolic fate analysis, this compound must be radiolabeled. nih.gov The most common isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H) due to their suitable half-lives and distinct emission properties. moravek.comnih.gov

The preparation of radiolabeled this compound follows the same chemical principles as its non-labeled synthesis, but utilizes a radiolabeled reagent. For instance, [2-³H]Bromoacetoxyprogesterone can be synthesized by using [2-³H]bromoacetic acid in the esterification reaction with 21-hydroxyprogesterone. researchgate.net This approach has been documented for analogous compounds, such as the synthesis of 2α-[2-³H]Bromoacetoxyprogesterone and 11α-[2-¹⁴C]bromoacetoxyprogesterone. researchgate.net

Carbon-14 (¹⁴C) is often preferred for studies requiring high quantitative accuracy and label stability, as the carbon atom is integral to the molecule's backbone and has a very long half-life (5730 years). moravek.com

Tritium (³H) labeling can achieve a much higher molar activity, which is advantageous for detecting very low concentrations of the compound, although the label can sometimes be more susceptible to exchange. moravek.comnih.gov

The resulting radiolabeled steroid allows for sensitive detection and quantification using techniques like liquid scintillation counting or autoradiography, enabling detailed investigation of its molecular interactions. nih.gov

Table 2: Radiosynthesis Parameters for Tracer Applications

| Isotope | Labeled Precursor Example | Purpose of Radiolabeling | Key Characteristics |

|---|---|---|---|

| Tritium (³H) | [2-³H]bromoacetic acid | High-sensitivity detection, receptor binding assays | High molar activity, lower emission energy. moravek.com |

Spectroscopic and Chromatographic Techniques for Purity Assessment in Research Applications

Ensuring the purity of a this compound sample is critical for the accurate interpretation of biochemical data. A combination of chromatographic and spectroscopic methods is employed to confirm structural identity and assess purity. nih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of steroid compounds. researchgate.netencyclopedia.pub A reverse-phase system (RP-HPLC) with a C18 column is typically used. nih.gov Coupling the HPLC system to a Photodiode Array (PDA) detector is particularly powerful, as it allows for peak purity analysis. researchgate.netugm.ac.id By acquiring UV-Vis spectra across the entire elution profile of a peak, software can compare the spectra from the upslope, apex, and downslope. Spectral homogeneity across the peak provides strong evidence that it represents a single, pure compound. researchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structure elucidation. ¹H NMR confirms the presence and chemical environment of all protons, including the characteristic signals from the steroid backbone and the methylene (B1212753) protons (-CH₂Br) of the bromoacetoxy group. For purity determination, quantitative NMR (qNMR) can be used, where the integral of a sample peak is compared to that of a certified internal standard of known concentration, allowing for the calculation of absolute purity. ox.ac.ukmagritek.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands for the α,β-unsaturated ketone at C3, the ketone at C20, and the ester carbonyl group. Comparing the spectrum of a synthesized sample to that of a pure reference standard can quickly identify the presence of impurities, such as unreacted 21-hydroxyprogesterone. youtube.com

Table 3: Analytical Techniques for Purity Assessment

| Technique | Principle of Purity Assessment | Information Obtained |

|---|---|---|

| HPLC with PDA Detector | Chromatographic separation followed by spectral comparison across an elution peak. researchgate.net | Retention time, presence of impurities, spectral homogeneity of the main peak. |

| Quantitative ¹H NMR (qNMR) | Comparison of signal integrals from the analyte to those of a high-purity internal standard. ox.ac.uk | Unambiguous structural confirmation and absolute molar purity. |

Stability and Reactivity Considerations in Aqueous and Biological Milieus for Research Use

The utility of this compound as an affinity label is defined by its reactivity and its stability under experimental conditions.

Reactivity: As an α-halo ketone derivative, this compound is designed to be a reactive alkylating agent. wikipedia.orgnih.gov The carbon atom alpha to the ester's carbonyl group is electrophilic and is susceptible to nucleophilic attack by amino acid side chains. This reactivity is the basis of affinity labeling, where the steroid moiety first directs the molecule to the steroid-binding site of a target protein. Subsequently, a nearby nucleophilic residue (such as the thiol group of cysteine or the thioether of methionine) attacks the bromoacetyl group, displacing the bromide ion and forming a stable, covalent bond. nih.govresearchgate.net This irreversible binding permanently tags the protein, allowing for its identification and the characterization of its active site.

Stability: The ester linkage in this compound is susceptible to hydrolysis in aqueous solutions, a factor that must be carefully managed in experiments. The rate of hydrolysis is dependent on pH, with stability being lowest under basic conditions which promote saponification. In biochemical research, the choice of buffer is critical. amazonaws.commpbio.com While buffers like phosphate (B84403) or Tris are common, they can influence results; for instance, Tris has a pKa that is highly sensitive to temperature changes, which can lead to significant pH shifts, while phosphate buffers can sometimes inhibit enzyme activity or precipitate with divalent cations. mpbio.compromega.com Therefore, the stability of this compound must be empirically determined within the specific buffered solution and temperature range used for any given biological assay to ensure that the observed effects are due to the intact molecule.

Table 4: Stability and Reactivity Profile

| Factor | Description | Implication for Research Use |

|---|---|---|

| Reactivity | Functions as an alkylating agent, forming covalent bonds with nucleophilic amino acids (e.g., Cys, Met). nih.govresearchgate.net | Enables irreversible affinity labeling of steroid receptors and enzymes for active site studies. |

| Aqueous Stability | The ester linkage is prone to hydrolysis, a reaction catalyzed by acid or, more rapidly, by base. | Experiments must be conducted in carefully controlled pH environments to prevent degradation of the compound before it reaches its target. |

| Buffer Compatibility | The choice of buffer can affect both pH stability and reaction kinetics. amazonaws.compromega.com | Buffer systems (e.g., HEPES, MOPS) should be selected to maintain a stable pH at the experimental temperature without interfering with the reaction being studied. |

Mechanisms of Action As a Covalent Modifying Agent and Enzyme/receptor Inactivator

Principles of Affinity Labeling and Irreversible Enzyme/Receptor Inactivation

Affinity labeling is a technique used to identify and characterize the active sites of enzymes and the binding sites of receptors. sigmaaldrich.com An affinity label is a molecule that is structurally similar to the natural substrate or ligand of a target protein. This structural mimicry allows the label to bind specifically and with high affinity to the active or binding site. However, unlike a true substrate, the affinity label contains a reactive functional group that can form a stable, covalent bond with a nearby amino acid residue within the site. sigmaaldrich.comcreative-proteomics.com This covalent modification leads to the irreversible inactivation of the enzyme or receptor. sigmaaldrich.com

21-Bromoacetoxyprogesterone exemplifies this principle. Its progesterone (B1679170) backbone provides the affinity for progesterone-binding sites, while the bromoacetoxy group at the C21 position serves as the reactive alkylating agent. karger.comnih.gov Once bound, the bromoacetoxy moiety can react with nucleophilic amino acid residues, leading to the permanent blockage of the active site and subsequent inactivation of the protein. karger.comnih.gov The irreversible nature of this inhibition is a key feature, as it allows for the stable labeling and subsequent identification of the modified amino acid residues. sigmaaldrich.com

Alkylation Chemistry of this compound with Biomolecules

The covalent modification of biomolecules by this compound is primarily an alkylation reaction. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by electron-rich amino acid side chains within the target protein's binding site. creative-proteomics.com

Research has identified several amino acid residues that are susceptible to alkylation by bromoacetoxy steroids, including this compound. The most common targets are those with nucleophilic side chains, such as:

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a frequent target for alkylating agents. nih.govnih.gov Studies have shown that bromoacetoxy steroids can alkylate cysteine residues at the active site of enzymes like 3α-hydroxysteroid dehydrogenase. nih.gov The resulting thioether bond is stable, leading to irreversible inactivation. creative-proteomics.com

Histidine: The imidazole (B134444) ring of histidine can also be alkylated. semanticscholar.org The nitrogen atoms in the ring can act as nucleophiles, particularly when the local environment influences their pKa.

Other potential targets: While cysteine and histidine are common targets, other amino acid residues with nucleophilic potential, such as lysine, aspartic acid, and glutamic acid, could also theoretically be alkylated, though this is less frequently reported for this specific compound. nih.gov

The specificity of the alkylation is largely determined by the precise orientation of the bound this compound molecule within the binding pocket, which places the reactive bromoacetyl group in close proximity to a particular nucleophilic residue.

The stereochemistry of both the steroid and the target biomolecule plays a crucial role in the alkylation reaction. The three-dimensional structure of the binding site dictates how this compound is oriented upon binding. This orientation, in turn, determines which amino acid residue is positioned correctly to attack the electrophilic center of the bromoacetyl group.

The precise stereochemical fit between the affinity label and the binding site is critical for the initial non-covalent binding that precedes the irreversible alkylation. Different isomers of bromoacetoxyprogesterone (e.g., 11α, 16α) have been shown to have varying effects on different enzymes, highlighting the importance of stereochemistry in directing the reactive group to specific targets. karger.comnih.gov

Kinetic Analysis of Inactivation Processes

The study of the rate of enzyme or receptor inactivation by this compound provides valuable insights into the mechanism of action.

The inactivation of an enzyme or receptor by an affinity label like this compound often follows pseudo-first-order kinetics. nih.gov This occurs when the concentration of the inactivator is significantly higher than the concentration of the enzyme or receptor. Under these conditions, the concentration of the inactivator remains effectively constant throughout the reaction, and the rate of inactivation becomes dependent only on the concentration of the active enzyme or receptor. nih.gov

The reaction can be represented as: E + I ⇌ E·I → E-I

Where E is the free enzyme, I is the inactivator, E·I is the reversible enzyme-inactivator complex, and E-I is the irreversibly inactivated enzyme.

The observation of pseudo-first-order kinetics is a key indicator that the inactivation process is time-dependent and proceeds through the formation of a reversible complex prior to the irreversible covalent modification. nih.gov

Kinetic studies allow for the determination of important constants that characterize the inactivation process. By measuring the rate of inactivation at different concentrations of the affinity label, researchers can determine:

k_inact: The maximum rate of inactivation at saturating concentrations of the inactivator.

K_I: The inactivation constant, which is analogous to the Michaelis constant (K_m) for an enzyme-substrate reaction. It represents the concentration of the inactivator that gives half the maximal rate of inactivation and is a measure of the affinity of the inactivator for the binding site. nih.gov

These kinetic parameters provide a quantitative measure of the efficiency and specificity of the affinity label. For example, a low K_I value indicates a high affinity of this compound for the target site, while a high k_inact value signifies a rapid rate of covalent bond formation once the label is bound. nih.gov

| Enzyme/Receptor | Inactivator | K_I (μM) | t_1/2 (s) | Target Residue | Reference |

| 3α-Hydroxysteroid Dehydrogenase | 21-Bromoacetoxydesoxycorticosterone | 10 | 203 | Cysteine | nih.gov |

| Human Uterine Progesterone Receptor | This compound | N/A | N/A | N/A | nih.gov |

| Adrenal 11β- and 21-hydroxylases | 11α-Bromoacetoxyprogesterone | N/A | N/A | Cysteine/Methionine (inferred) | karger.com |

Distinction Between Reversible Binding and Irreversible Covalent Modification

The interaction of molecules with enzymes and receptors can be broadly categorized into two main types: reversible binding and irreversible covalent modification. Understanding this distinction is fundamental to comprehending the mechanism of action for compounds like this compound, which functions as an irreversible inactivator.

Reversible inhibition involves the binding of an inhibitor to an enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. wikipedia.orgsigmaaldrich.com These interactions are temporary, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its normal function. wikipedia.orgsigmaaldrich.comknyamed.com This process is often characterized by an equilibrium between the bound and unbound states. The reversibility means that the enzyme's activity can be restored by removing the inhibitor, for instance, through dilution or dialysis. wikipedia.org

In stark contrast, irreversible covalent modification, the mechanism employed by this compound, involves the formation of a stable, covalent bond between the inhibitor and the enzyme. wikipedia.orgknyamed.comlibretexts.org This type of inhibition leads to a permanent loss of enzyme activity, as the inhibitor does not easily detach from the enzyme's active site. knyamed.comlibretexts.org

This compound is a classic example of an affinity-labeling agent, a class of irreversible inhibitors. Its structure is key to its function. The progesterone backbone gives it the affinity to bind specifically to the steroid-binding sites of target enzymes, such as various hydroxylases and dehydrogenases. karger.comresearchgate.net Once positioned correctly within the active site, its chemically reactive 21-bromoacetoxy group acts as an alkylating agent. This group forms a covalent bond with a nucleophilic amino acid residue, such as cysteine or histidine, located at or near the enzyme's active site. karger.comresearchgate.netnih.gov This process results in the time-dependent and irreversible inactivation of the enzyme. researchgate.net

The distinction between reversible and irreversible interaction is clearly demonstrated in studies involving competitive binding. For instance, when an enzyme is pre-incubated with its natural, non-reactive substrate (like progesterone) before the introduction of this compound, the inactivation process is significantly diminished. karger.comkarger.com This occurs because the reversibly bound progesterone physically occupies the active site, preventing the affinity-labeling steroid from accessing it and forming a permanent covalent linkage. karger.com Once the reversible inhibitor (progesterone) dissociates, the site could become available again. However, once the irreversible inhibitor (this compound) has formed a covalent bond, the active site is permanently blocked or altered.

The table below summarizes the key differences between these two mechanisms of interaction.

| Feature | Reversible Binding | Irreversible Covalent Modification |

| Nature of Bond | Non-covalent (e.g., hydrogen bonds, ionic bonds) wikipedia.orgsigmaaldrich.com | Covalent wikipedia.orglibretexts.org |

| Duration of Interaction | Temporary and transient wikipedia.org | Stable and long-lasting or permanent knyamed.com |

| Effect on Enzyme | Inhibition is temporary; enzyme activity is restored upon inhibitor removal wikipedia.orgsigmaaldrich.com | Inactivation is permanent; enzyme activity is not restored by simple removal of the unbound inhibitor knyamed.com |

| Example Molecule | Progesterone (at its receptor or enzyme active site) karger.com | This compound karger.comresearchgate.net |

| Mechanism | The inhibitor binds and dissociates from the active site, competing with the substrate. wikipedia.org | The inhibitor binds to the active site and a reactive group forms a permanent chemical bond with an amino acid residue. libretexts.orgresearchgate.net |

Research on Interactions with Steroid Hormone Receptors

Affinity Labeling and Biochemical Characterization of Progesterone (B1679170) Receptors

Affinity labeling with radioactive [³H]21-Bromoacetoxyprogesterone has been instrumental in the biochemical characterization of the progesterone receptor. This method allows for the specific and covalent tagging of the receptor protein, facilitating its identification and the analysis of its physical properties.

Studies utilizing [³H]this compound for affinity labeling of the human uterine progesterone receptor have successfully identified the receptor subunits. nih.govoup.com Through techniques such as polyacrylamide gel electrophoresis under denaturing conditions, it was determined that this compound, along with its 16α- and 11α-isomers, covalently binds to a protein with an approximate molecular weight of 45,000 Daltons. nih.govoup.com This binding was shown to be specific, as it could be inhibited by an excess of non-radioactive progesterone. nih.gov

Table 1: Molecular Weight of Progesterone Receptor Subunit Identified by Bromoacetoxyprogesterone Isomers

| Affinity Label | Labeled Protein | Molecular Weight (Daltons) | Source |

| 21-[³H]Bromoacetoxyprogesterone | Human Uterine Progesterone Receptor | 45,000 | nih.govoup.com |

| 16α-[³H]Bromoacetoxyprogesterone | Human Uterine Progesterone Receptor | 45,000 | nih.govoup.com |

| 11α-[³H]Bromoacetoxyprogesterone | Human Uterine Progesterone Receptor | 45,000 | nih.govoup.com |

While direct mapping of the entire ligand-binding domain and allosteric sites using this compound is not extensively detailed in available research, the principles of affinity labeling provide the foundation for such investigations. The covalent attachment of the ligand allows for the enzymatic or chemical cleavage of the labeled receptor, followed by the identification of the labeled peptide fragments and specific amino acid residues.

Research on other bromoacetoxyprogesterone isomers, such as 11α- and 16α-bromoacetoxyprogesterone, has successfully identified specific amino acid residues within the progesterone binding site of the human uterine progesterone receptor. nih.gov These studies revealed that 11α-bromoacetoxyprogesterone alkylates a histidine residue, while 16α-bromoacetoxyprogesterone alkylates both a histidine and a methionine residue. nih.gov This demonstrates the potential of using such affinity labels to pinpoint key amino acids involved in ligand recognition and binding. The specific residues targeted by this compound would depend on the spatial orientation of the reactive bromoacetoxy group at the C-21 position within the receptor's binding pocket.

The binding of a ligand to a steroid hormone receptor induces a conformational change in the receptor protein, a process essential for its subsequent interaction with DNA and the regulation of gene transcription. nih.gov The covalent and irreversible nature of the bond formed by this compound effectively "locks" the receptor in a specific conformation. This stabilized complex can then be studied using various biophysical techniques to understand the structural alterations induced by ligand binding. The irreversible binding alters the normal ligand-binding dynamics, providing a static snapshot of the receptor-ligand interaction.

Comparative Analysis of this compound with Other Bromoacetoxyprogesterone Isomers on Receptor Binding

Comparative studies of different bromoacetoxyprogesterone isomers have provided insights into the topology of the progesterone receptor's binding site. Research has shown that 21-, 16α-, and 11α-bromoacetoxyprogesterone can all bind to and displace progesterone from the human uterine progesterone receptor. nih.govoup.com However, the biological effects of these isomers can differ, suggesting that the position of the reactive bromoacetoxy group influences how the ligand interacts with and potentially inactivates the receptor.

For instance, a study on the interceptive activity of bromoacetoxyprogesterone derivatives in rats found that 16α- and 11α-bromoacetoxyprogesterone were effective in causing fetal resorption, while this compound, along with other isomers, did not show this effect. psu.edu This suggests that while all these isomers can bind to the receptor, their subsequent actions and the specific amino acids they target within the binding pocket may vary, leading to different biological outcomes.

Table 2: Comparative Receptor Binding of Bromoacetoxyprogesterone Isomers

| Isomer | Receptor Binding | Covalent Labeling of 45 kDa Protein | Source |

| This compound | Yes | Yes | nih.govoup.com |

| 16α-Bromoacetoxyprogesterone | Yes | Yes | nih.govoup.com |

| 11α-Bromoacetoxyprogesterone | Yes | Yes | nih.govoup.com |

Modulation of Steroid Hormone Receptor-Mediated Transcriptional Activity (Molecular Level)

The binding of a progesterone agonist to its receptor initiates a cascade of events leading to the modulation of target gene transcription. atlasgeneticsoncology.org This process involves receptor dimerization, binding to specific DNA sequences known as progesterone response elements (PREs), and the recruitment of co-activator or co-repressor proteins. atlasgeneticsoncology.org

As an affinity label, this compound's primary role is in covalently modifying the receptor. This modification, by its irreversible nature, would be expected to permanently alter the receptor's ability to mediate transcriptional activity. By forming a covalent bond within the ligand-binding pocket, this compound can either mimic the effect of an agonist, leading to constitutive activation, or act as an antagonist by preventing the conformational changes necessary for transcriptional activation. The specific outcome would depend on the precise conformational state induced by the covalent binding. While the general principles of steroid hormone receptor-mediated transcription are well-established, specific studies detailing the direct modulation of transcriptional activity at the molecular level by this compound are not prominently featured in the reviewed literature. However, it is a tool that allows for the investigation of these very mechanisms by providing a stably modified receptor for in vitro transcription assays and other molecular biology techniques.

Research on Interactions with Steroidogenic Enzymes and Metabolic Pathways

20β-Hydroxysteroid Dehydrogenase (20β-HSD) Studies

21-Bromoacetoxyprogesterone has been instrumental in characterizing the active site of 20β-hydroxysteroid dehydrogenase, an enzyme crucial for the metabolism of progestins.

Studies utilizing affinity labeling have been pivotal in identifying key amino acid residues within the active site of 20β-HSD. While direct studies with this compound are part of a broader investigation, related bromoacetoxyprogesterone derivatives have pinpointed specific residues. For instance, research using 2α-bromoacetoxyprogesterone and 11α-bromoacetoxyprogesterone has successfully identified methionine residues at the steroid binding site of 20β-hydroxysteroid dehydrogenase from Streptomyces hydrogenans. researchgate.net These studies involve synthesizing radiolabeled affinity labels and observing their covalent binding to the enzyme, leading to irreversible inactivation. Subsequent enzymatic or chemical degradation of the labeled enzyme allows for the identification of the modified amino acid residues.

In one study, the enzyme was inactivated with a mixture of 2α-[2-3H]Bromoacetoxyprogesterone and 11α-2[2-14C]bromoacetoxyprogesterone. researchgate.net Separation of the resulting protein fragments revealed that each of these affinity labels modifies a different methionine residue within the steroid binding site, demonstrating the power of this technique in mapping the enzyme's active site. researchgate.net

The inactivation of 20β-HSD by bromoacetoxyprogesterone derivatives follows a mechanism of affinity labeling. These steroid analogs, possessing a reactive bromoacetyl group, first bind to the enzyme's active site due to the structural similarity of their steroid backbone to the natural substrate. Once positioned within the active site, the electrophilic bromoacetyl group reacts with a nucleophilic amino acid residue, forming a stable covalent bond. This process leads to the irreversible inactivation of the enzyme.

Kinetic studies with analogs like 2α-bromoacetoxyprogesterone show that the inactivation is time-dependent and follows pseudo-first-order kinetics. researchgate.net For example, 2α-bromoacetoxyprogesterone was found to inactivate 20β-hydroxysteroid dehydrogenase with a half-life (t1/2) of 4.6 hours. researchgate.net The presence of the natural substrate or cofactor can protect the enzyme from inactivation, further confirming that the modification occurs at the active site.

A proposed two-step mechanism for the inactivation of 20β-hydroxysteroid dehydrogenase by certain bromoacetoxyprogesterone analogs involves a specific, site-directed steroid-mediated alkylation, followed by a rapid, nonspecific alkylation step. researchgate.net This can result in the dialkylation of an active site histidine residue. researchgate.net

3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD) Investigations

This compound and its analogs have also been employed to dissect the dual enzymatic activities of 3β-HSD, which catalyzes both a dehydrogenation and an isomerization reaction essential for the biosynthesis of all classes of steroid hormones. oup.com

Research using affinity alkylators like 2α-bromoacetoxyprogesterone has provided evidence for separate dehydrogenase and isomerase sites on the single protein of human placental 3β-HSD. oup.com By observing the differential effects of these affinity labels on the two distinct enzymatic activities, researchers have been able to probe the structural and functional organization of this bifunctional enzyme. Affinity labeling of purified human type I 3β-HSD has helped identify tryptic peptides that likely constitute parts of the substrate-binding domain. oup.com

Humans express two major isoforms of 3β-HSD: type 1 (3β-HSD1) and type 2 (3β-HSD2). nih.gov 3β-HSD1 is primarily found in the placenta, mammary gland, and breast tumors, while 3β-HSD2 is the predominant form in the adrenal glands and gonads. nih.gov This differential expression makes the selective inhibition of 3β-HSD1 a potential therapeutic strategy for breast cancer, as it would block local estradiol (B170435) production without affecting the synthesis of essential corticosteroids in the adrenal gland. nih.gov While specific inhibitory data for this compound on these isoforms is not detailed in the provided context, the principle of comparative inhibition is well-established with other inhibitors like trilostane (B1684498) and epostane, which show significantly higher affinity for 3β-HSD1 over 3β-HSD2. nih.gov

The use of affinity labels and site-directed mutagenesis has been crucial in understanding the structural basis for the catalytic mechanism and substrate specificity of 3β-HSD isoforms. For example, the identification of Arg195 in 3β-HSD1 as a key residue for interacting with the substrate dehydroepiandrosterone (B1670201) (DHEA) highlights the structural determinants of substrate binding. nih.gov The primary amino acid sequences of human 3β-HSD1 and 3β-HSD2 have 23 non-identical residues, which are thought to contribute to their different kinetic properties and inhibitor sensitivities. nih.gov Structural modeling based on homologous proteins has further aided in predicting the functions of specific amino acid residues within the active site. nih.gov

Interactions with Other Steroid Hydroxylases and Lyases (e.g., 11β-Hydroxylase, C17,20-Lyase)

This compound, an analog of progesterone (B1679170), has been utilized in studies to probe the active sites of various steroidogenic enzymes. Its interactions extend beyond 21-hydroxylase to other key enzymes in the steroid biosynthesis pathway, such as 11β-hydroxylase and the C17,20-lyase activity of CYP17A1.

The introduction of a bromoacetoxy group at the C21 position of progesterone creates a reactive molecule that can act as an affinity label for steroid-binding sites. While specific quantitative data on the inhibition of 11β-hydroxylase and C17,20-lyase by this compound is not extensively detailed in the provided results, the principle of affinity labeling suggests it would interfere with enzymes that normally bind progesterone or its derivatives. For instance, 11β-hydroxylase (CYP11B1) is responsible for converting 11-deoxycortisol to cortisol. msdmanuals.comjcrpe.org Since progesterone is a precursor in this pathway, an analog like this compound could potentially bind to the active site of CYP11B1 and affect its hydroxylating activity.

Similarly, the C17,20-lyase activity, which is part of the bifunctional enzyme CYP17A1, cleaves the C17-C20 bond of 17α-hydroxyprogesterone and 17α-hydroxypregnenolone to produce androgens. nih.govgenome.jp The regulation of this lyase activity is crucial for controlling the balance between glucocorticoid and sex steroid production. nih.gov While 17α-bromoacetoxyprogesterone has been shown to be an affinity label for CYP17A1, it is plausible that this compound could also interact with this enzyme, given the structural similarities of the steroid backbone. researchgate.net This interaction could disrupt the cleavage reaction essential for androgen biosynthesis.

The table below summarizes the key enzymes and the potential impact of inhibitors like this compound.

| Enzyme | Function | Potential Impact of this compound |

| 11β-Hydroxylase (CYP11B1) | Converts 11-deoxycortisol to cortisol. | Potential inhibition of hydroxylation due to binding at the active site. |

| C17,20-Lyase (part of CYP17A1) | Cleaves the C17-C20 bond to produce androgens. nih.gov | Possible disruption of the cleavage reaction, affecting androgen synthesis. |

The use of affinity labels like this compound provides valuable insights into the mechanisms of cytochrome P450 (P450) enzymes. nih.govwikipedia.org These enzymes are central to steroid metabolism and catalyze a wide range of oxidative reactions. mdpi.com The general mechanism involves the activation of molecular oxygen by the heme iron within the P450 active site. nih.gov

By covalently modifying amino acid residues within the active site, affinity labels can help identify key residues involved in substrate binding and catalysis. For example, studies with other bromoacetoxy-steroids have identified specific methionine residues at the active site of hydroxysteroid dehydrogenases. researchgate.net This information is crucial for understanding the structure-function relationships of these enzymes.

The complexity of P450-catalyzed reactions, such as the dual hydroxylase and lyase activities of CYP17A1, can be dissected using such tools. nih.gov The ability of an inhibitor to selectively affect one activity over the other can reveal details about the conformational changes the enzyme undergoes to perform different chemical transformations. The study of how these inhibitors interact with the enzyme can help elucidate the allosteric regulation and the role of cofactors like cytochrome b5 in modulating enzyme activity. nih.gov

Use of this compound as a Tool to Investigate Steroid Biosynthetic Pathways

The targeted disruption of enzymatic activity by compounds like this compound makes it a valuable tool for studying the intricate network of steroid biosynthesis. nih.gov

In vitro studies using purified enzymes or cell-based assays allow researchers to pinpoint the specific enzymatic steps affected by this compound. By introducing this inhibitor into a system where steroidogenesis is occurring, scientists can observe the accumulation of substrates and the depletion of products of the targeted enzyme. This helps to confirm the enzyme's role in the pathway and to understand the consequences of its inhibition.

For example, inhibiting a specific hydroxylase would lead to a buildup of its substrate steroid, which can then be quantified. This method has been instrumental in mapping out the sequence of reactions in steroidogenesis and identifying the key regulatory points. genome.jpnih.gov The use of such specific inhibitors provides a cleaner approach compared to genetic knockouts, which can sometimes lead to compensatory changes in the metabolic network.

The table below illustrates how inhibiting a specific enzyme can alter the steroid profile in an in vitro setting.

| Inhibited Enzyme | Accumulated Substrate(s) | Decreased Product(s) |

| 21-Hydroxylase | Progesterone, 17α-Hydroxyprogesterone | 11-Deoxycorticosterone, 11-Deoxycortisol |

| 11β-Hydroxylase | 11-Deoxycorticosterone, 11-Deoxycortisol | Corticosterone, Cortisol |

| C17,20-Lyase | 17α-Hydroxyprogesterone, 17α-Hydroxypregnenolone | Androstenedione, Dehydroepiandrosterone |

The study of how inhibitors like this compound affect steroid production contributes to a broader understanding of how metabolic pathways are regulated. nih.govwiley.com Metabolic networks are complex systems with intricate feedback loops and crosstalk between different pathways. biorxiv.org By observing the system's response to the specific perturbation caused by an inhibitor, researchers can infer regulatory connections. plos.org

For instance, the inhibition of one enzyme may lead to the shunting of accumulated precursors into alternative pathways, revealing previously unknown metabolic routes. nih.gov This approach helps to build and refine models of metabolic networks, which are essential for predicting how the system will respond to various physiological or pathological conditions. The insights gained from these studies are crucial for understanding endocrine disorders and for the development of therapeutic agents that target specific enzymes in the steroidogenic cascade. nih.govscispace.com

Advanced Research Methodologies Employing 21 Bromoacetoxyprogesterone

Radioligand Binding Assays for Quantifying Receptor/Enzyme Sites

Radioligand binding assays are a fundamental technique for characterizing and quantifying receptor or enzyme active sites. nih.gov When a radiolabeled ligand is used, it allows for the direct measurement of binding affinity (Kd) and the total number of binding sites (Bmax) in a given biological sample.

21-Bromoacetoxyprogesterone can be synthesized with a radioactive isotope, such as tritium (B154650) ([³H]), to create a high-affinity radioligand. This radiolabeled version, [³H]this compound, has been utilized as an affinity label to characterize the human uterine progesterone (B1679170) receptor. In such assays, the covalent nature of the binding ensures a stable and quantifiable signal, which is particularly advantageous for determining the number of accessible and reactive sites within a receptor population. The specificity of the binding is typically confirmed through competition experiments, where an excess of non-radiolabeled progesterone is shown to inhibit the binding of the radiolabeled this compound.

| Assay Type | Parameter Measured | Role of [³H]this compound |

| Saturation Binding | Kd (dissociation constant), Bmax (maximum binding sites) | Acts as the radioligand to directly quantify binding sites. |

| Competition Binding | Ki (inhibition constant) of a non-labeled competitor | Serves as the radiolabeled probe that is displaced by a competing ligand. |

Proteomic Approaches for Identifying Covalently Modified Proteins and Peptides

The covalent modification of proteins by reactive small molecules is a key area of study in chemical biology and proteomics. Mass spectrometry-based proteomic strategies are instrumental in identifying the specific protein targets of such molecules and mapping the precise sites of modification.

This compound's ability to covalently bind to its target proteins makes it an ideal probe for such proteomic investigations. The general workflow for identifying these targets involves several key steps:

Labeling: A biological sample, such as a cell lysate or tissue homogenate, is incubated with this compound.

Proteolysis: The protein mixture is digested into smaller peptides using a protease like trypsin.

Enrichment (Optional): Peptides covalently modified by this compound may be enriched using affinity purification methods if a tag is incorporated into the progesterone derivative.

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the this compound adduct on a peptide results in a characteristic mass shift, allowing for the identification of the modified peptide.

Data Analysis: The MS/MS spectra are then used to pinpoint the exact amino acid residue that has been covalently modified.

This approach can reveal not only the primary protein targets of this compound but also potential off-target interactions within the proteome, providing a comprehensive understanding of its cellular activity.

Application in Site-Directed Mutagenesis Studies for Functional Characterization

Site-directed mutagenesis is a powerful technique used to make specific and intentional changes to the DNA sequence of a gene, resulting in a modified protein. springernature.com This methodology is invaluable for investigating the roles of individual amino acid residues in protein function, ligand binding, and catalysis.

In the context of this compound, site-directed mutagenesis can be used to identify the specific amino acid residues within a steroid-binding site that are responsible for its covalent modification. For instance, studies on hydroxysteroid dehydrogenases, which are known targets of bromoacetoxyprogesterone derivatives, have utilized mutagenesis to probe the active site. If it is hypothesized that a particular cysteine, histidine, or methionine residue is the target of the bromoacetyl group of this compound, that residue can be mutated to a non-nucleophilic amino acid, such as alanine.

The functional consequence of this mutation is then assessed. If the mutant protein no longer undergoes irreversible inhibition or covalent labeling by this compound, it provides strong evidence that the mutated residue is the site of covalent attachment. This approach allows researchers to precisely map the binding orientation of the steroid within the active site and to understand the chemical basis of its inhibitory activity.

Table of Mutagenesis Experimental Design

| Target Protein | Wild-Type Residue (Hypothesized Target) | Mutant Residue | Expected Outcome if Hypothesis is Correct |

|---|---|---|---|

| Progesterone Receptor | Cysteine (e.g., Cys723) | Alanine | Loss of covalent binding by this compound. |

| 20β-hydroxysteroid dehydrogenase | Methionine | Alanine | Resistance to irreversible inhibition by this compound. |

Integration with Structural Biology Techniques (e.g., X-ray Crystallography, NMR) for Ligand-Target Complex Analysis

Structural biology techniques provide atomic-level insights into the three-dimensional structure of macromolecules and their complexes with ligands. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.

The integration of this compound with these techniques can provide a detailed picture of how it interacts with its target proteins.

X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein-ligand complex. If a crystal of a target protein covalently bound to this compound can be obtained, X-ray diffraction analysis can reveal the precise atomic coordinates of the complex. This would unambiguously show the conformation of the bound steroid, the specific amino acid it is attached to, and the network of interactions (hydrogen bonds, hydrophobic interactions) that stabilize the complex. While crystal structures of target enzymes like 17β-hydroxysteroid dehydrogenase have been solved with other ligands, a structure with this compound would be invaluable for understanding its specific mode of covalent inhibition. nih.gov

NMR Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on both structure and dynamics. nih.gov Chemical shift perturbation (CSP) is a common NMR technique where changes in the chemical shifts of a protein's backbone amides are monitored upon the addition of a ligand. By observing which residues experience significant chemical shift changes, the binding site of this compound can be mapped onto the protein's surface. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the atoms of the bound this compound and the protein, which can be used to calculate a high-resolution structure of the complex.

Development and Application in Cell-Free Systems for Isolated Biochemical Process Studies

Cell-free systems, which consist of cellular extracts containing the necessary machinery for transcription and translation, offer a powerful platform for studying biochemical processes in a controlled, open environment, free from the complexities of a living cell. worthington-biochem.com These systems allow for the direct manipulation of reaction components and the precise measurement of their effects.

This compound can be applied in cell-free systems to study its direct impact on isolated biochemical pathways. For example:

Cell-Free Transcription/Translation Assays: The effect of this compound on the transcriptional activity of the progesterone receptor can be studied in a cell-free system. By combining purified progesterone receptor, a DNA template containing a progesterone response element linked to a reporter gene, and a cell extract capable of transcription and translation, the direct effect of the compound on the receptor's ability to initiate transcription can be measured without confounding factors from other cellular signaling pathways.

Enzyme Inhibition Studies: The inhibitory mechanism of this compound on a purified target enzyme, such as a hydroxysteroid dehydrogenase, can be precisely characterized in a cell-free system. This allows for detailed kinetic analysis (e.g., determining the rate of inactivation) and the study of cofactor requirements in a simplified and highly controlled setting.

The use of this compound in these defined systems provides a clear and unambiguous view of its molecular mechanism of action on its direct targets.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Next-Generation Affinity Labels Based on the Bromoacetoxyprogesterone Scaffold

The core structure of 21-bromoacetoxyprogesterone offers a versatile scaffold for the design of next-generation affinity labels with enhanced capabilities. Future efforts in this area are likely to focus on the incorporation of functionalities that allow for more precise and versatile applications in studying protein structure and function.

One promising direction is the development of photoactivatable analogs . By replacing the bromoacetyl group with a photoreactive moiety, such as a diazirine or an aryl azide, researchers can create probes that form a covalent bond with their target protein only upon irradiation with UV light. This temporal control minimizes non-specific labeling that can occur with constitutively reactive electrophiles like the bromoacetyl group. The synthesis of such probes would involve the attachment of a photoactivatable cross-linking agent to the 21-hydroxyl group of a progesterone (B1679170) derivative.

Another avenue of innovation lies in the integration of bioorthogonal handles , such as alkynes or azides, into the this compound scaffold. These handles are chemically inert in biological systems but can be selectively reacted with complementary partners through "click chemistry" reactions. nih.govbio-connect.nlresearchgate.netjenabioscience.com This would enable a two-step labeling approach: the affinity label first binds and covalently modifies its target, and then a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) is attached via the bioorthogonal handle. This strategy offers greater flexibility and sensitivity in the detection and isolation of labeled proteins.

The design of these next-generation probes can be guided by the following principles:

Retention of High Affinity: Modifications to the scaffold should not significantly compromise the binding affinity for the target protein.

Optimized Reactivity: The choice of reactive group should be tailored to the specific application, balancing the need for efficient labeling with the minimization of non-specific reactions.

Versatility: The inclusion of bioorthogonal handles allows for a wide range of downstream applications, from fluorescence imaging to proteomic analysis.

| Probe Type | Reactive Group | Activation | Key Advantage |

| Classical Affinity Label | Bromoacetyl | Spontaneous | Simplicity of use |

| Photoaffinity Label | Diazirine, Aryl Azide | UV Light | Temporal control of labeling |

| Bioorthogonal Probe | Bromoacetyl + Alkyne/Azide | Spontaneous + Click Reaction | Versatility in detection |

Computational Modeling and Molecular Dynamics Simulations of this compound-Protein Interactions

While experimental techniques have been invaluable in identifying the targets of this compound, computational approaches offer a powerful complementary tool for understanding the molecular details of these interactions at an atomic level. nih.govnih.govbohrium.com Molecular dynamics (MD) simulations, in particular, can provide insights into the dynamic process of ligand binding, conformational changes in the protein, and the mechanism of covalent bond formation. plos.orgbohrium.com

Future research could employ MD simulations to:

Predict Binding Poses: Docking studies can predict the initial non-covalent binding orientation of this compound within the ligand-binding pocket of a target protein, such as the progesterone receptor. nih.gov

Simulate Covalent Modification: Advanced simulation techniques can model the chemical reaction between the bromoacetyl group and a nucleophilic amino acid residue (e.g., cysteine or histidine) in the binding site. This can help to identify the specific residue that is modified and to understand the energetics of the reaction.

Analyze Conformational Changes: By comparing simulations of the protein before and after covalent modification, researchers can investigate how the irreversible binding of this compound affects the protein's structure and dynamics. nih.govresearchgate.net This can provide clues about the mechanism by which the affinity label alters the protein's function.

These computational studies can guide the design of new experiments, such as site-directed mutagenesis to confirm the identity of the labeled residue. nih.gov Furthermore, understanding the structural basis of this compound's interactions can aid in the design of more selective and potent affinity labels.

Exploration of this compound Analogs in Novel Biochemical Signaling Pathways

The ability of this compound to covalently label its protein targets makes it and its analogs valuable tools for chemical proteomics. nih.govnih.gov By using an analog of this compound that contains a reporter tag (e.g., biotin), researchers can isolate and identify the proteins that are targeted by the compound in a complex biological sample. This approach, known as activity-based protein profiling (ABPP), can be used to discover novel binding partners and to explore new biochemical signaling pathways. researchgate.net

Future applications in this area could include:

Target Deconvolution: For progesterone analogs with known biological effects but an unknown mechanism of action, this compound-like probes could be used to identify their direct molecular targets.

Off-Target Identification: Many drugs have unintended side effects due to interactions with "off-target" proteins. Chemoproteomic profiling with this compound analogs could be used to identify such off-targets for progestogenic drugs, providing insights into their mechanisms of toxicity.

Probing Orphan Nuclear Receptors: The nuclear receptor superfamily includes a number of "orphan" receptors for which the endogenous ligands are unknown. Steroid-based affinity labels could be used as screening tools to identify which of these receptors might be involved in steroid signaling pathways.

The development of more sophisticated probes, such as those incorporating cleavable linkers and quantitative mass spectrometry techniques, will further enhance the power of this approach to map the protein interaction landscape of progestogenic compounds.

Contribution of this compound Research to Fundamental Understanding of Steroid Biology and Enzyme Mechanism

Research utilizing this compound and similar affinity labels has made significant contributions to our fundamental understanding of steroid biology and enzyme mechanisms. nih.govoup.comnih.gov These contributions are multifaceted and have laid the groundwork for decades of subsequent research.

Historically, one of the primary challenges in steroid hormone research was the definitive identification and characterization of the receptor proteins that mediate their effects. Because these receptors are present in very low concentrations in tissues, their purification was a formidable task. The use of radiolabeled this compound allowed for the covalent tagging of the progesterone receptor, providing an unambiguous way to track the receptor protein during purification and to determine its molecular weight. nih.gov

Furthermore, the use of affinity labeling has been instrumental in elucidating the structure of the steroid binding pocket. By identifying the specific amino acid residues that are modified by the reactive group of the affinity label, researchers have been able to map the regions of the receptor that are in close proximity to the bound hormone. This information has been critical for building accurate models of the ligand-binding domain and for understanding the structural basis of steroid hormone recognition. nih.govnih.gov

In the context of steroid-metabolizing enzymes, affinity labels like 16α-bromoacetoxyprogesterone have been used to identify active site residues and to probe the mechanism of catalysis. nih.gov By inactivating the enzyme through covalent modification, researchers can gain insights into the roles of specific amino acid residues in substrate binding and turnover.

The foundational knowledge gained from studies with this compound and other first-generation affinity labels has been essential for the advancement of steroid biology, providing the initial glimpses into the molecular machinery that underlies the profound physiological effects of these hormones. This early work provided the basis for the development of more sophisticated techniques and continues to inform our understanding of steroid hormone signaling in health and disease.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing 21-Bromoacetoxyprogesterone in laboratory settings?

Synthesis typically involves bromoacetylation of progesterone derivatives under controlled conditions. Purification steps should include column chromatography or recrystallization to ensure >95% purity. Characterization requires analytical techniques such as NMR (¹H and ¹³C) to confirm the bromoacetoxy substitution at the C21 position, alongside High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

Use closed systems or local exhaust ventilation to minimize airborne exposure. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during powder handling. Emergency eyewash stations and safety showers should be accessible .

Q. How should this compound be stored to maintain stability?

Store at +20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Monitor humidity levels (<30% RH) to avoid hydrolysis of the bromoacetoxy group .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to prioritize analogs. Use in vitro assays (e.g., receptor binding studies) to compare potency against progesterone receptors. Computational modeling (e.g., molecular docking) can predict interactions at the ligand-binding domain .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

X-ray crystallography provides definitive stereochemical data. For dynamic studies, employ 2D NMR techniques (e.g., COSY, NOESY) to analyze spatial proximity of substituents. Isotopic labeling (e.g., deuterated solvents) enhances spectral resolution in complex mixtures .

Q. How should statistical analyses be rigorously applied to pharmacological data involving this compound?

Report means with standard deviations (SD) or standard errors (SEM) based on instrument precision. Use ANOVA for multi-group comparisons, with post-hoc Tukey tests. Specify exact P-values (e.g., P = 0.032) rather than thresholds (e.g., P < 0.05) to avoid dichotomous interpretations .

Q. What strategies address contradictions in experimental outcomes, such as inconsistent potency across cell lines?

Conduct sensitivity analyses to identify confounding variables (e.g., cell passage number, culture conditions). Validate findings using orthogonal assays (e.g., ELISA for protein quantification alongside flow cytometry). Replicate studies in independent labs to rule out technical artifacts .

Q. How can researchers differentiate this compound from structurally related steroids in mixed samples?

Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) for targeted detection. Compare retention times and fragmentation patterns against reference standards. Optimize chromatographic conditions (e.g., C18 columns, gradient elution) to resolve co-eluting peaks .

Q. What methodologies are recommended for studying the metabolic pathways of this compound in preclinical models?

Use radiolabeled (e.g., ¹⁴C) compounds to track metabolic fate in rodent hepatocyte assays. Combine ultra-performance liquid chromatography (UPLC) with high-resolution mass spectrometry for metabolite identification. Cross-validate results with in silico tools (e.g., CYP450 inhibition assays) .

Methodological Notes

- Data Reporting : Follow Beilstein Journal guidelines: Include experimental details (e.g., solvent ratios, reaction temperatures) in supplementary materials. For novel compounds, provide elemental analysis data (C, H, N) and IR spectra .

- Ethical Compliance : Adhere to institutional biosafety protocols for steroid handling. Document waste disposal methods for brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.